molecular formula C19H12F3N5O B2631915 6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 305868-30-8

6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2631915
CAS RN: 305868-30-8
M. Wt: 383.334
InChI Key: KGPFMYFWOLNXBG-UHFFFAOYSA-N
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Description

The compound “6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

In the molecular structure of this compound, the pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .


Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .

Scientific Research Applications

Structural and Mechanistic Insights

Research has elucidated the crystal structure and mechanistic aspects of related pyrazole derivatives, providing a foundation for understanding the chemical behavior and reactivity of such compounds. For example, the crystal structure of closely related compounds has been determined using X-ray crystallography, which aids in understanding the reaction mechanisms with unsaturated carbonyl compounds (Liu et al., 2013).

Synthetic Applications and Methodologies

Several studies have focused on the synthesis of novel derivatives of pyrano[2,3-c]pyrazole, highlighting the versatility of these compounds in organic synthesis. Efficient multicomponent synthesis protocols have been developed, offering environmentally benign and catalyst-free approaches for generating a wide array of derivatives, which are of significant interest in drug discovery and development (Yu et al., 2014).

Biological and Pharmaceutical Potential

Investigations into the biological and pharmaceutical applications of these compounds have revealed their potential as bioactive molecules. For instance, novel pyrazole derivatives have been synthesized with promising anticancer activities, underscoring their potential utility in medicinal chemistry and drug design (Bakhotmah et al., 2020).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of functionalized pyrano[2,3-c]pyrazoles, indicating their potential as effective antioxidant agents. This is particularly relevant for the development of new therapeutic agents with antioxidant capabilities, which can mitigate oxidative stress-related diseases (Ali et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, related compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, new methods for the synthesis of heterocyclic compounds, including using nanocatalysts, have attracted the attention of scientists , which could be applied to the synthesis of this compound.

properties

IUPAC Name

6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O/c20-19(21,22)16-15-14(11-5-4-8-25-10-11)13(9-23)17(24)28-18(15)27(26-16)12-6-2-1-3-7-12/h1-8,10,14H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPFMYFWOLNXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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